molecular formula C4H4S2 B1329469 Thiophene-3-thiol CAS No. 7774-73-4

Thiophene-3-thiol

Cat. No.: B1329469
CAS No.: 7774-73-4
M. Wt: 116.2 g/mol
InChI Key: VSGXHZUTTFLSBC-UHFFFAOYSA-N
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Description

Thiophene-3-thiol is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄S. It is a derivative of thiophene, where a thiol group (-SH) is attached to the third carbon atom of the thiophene ring. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Thiophene-3-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, this compound has been shown to interact with glutathione, a key antioxidant in cells, forming conjugates that can be excreted from the body .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, in cancer cells, this compound has been reported to induce apoptosis by increasing oxidative stress . Furthermore, this compound can affect the expression of genes involved in detoxification processes, enhancing the cell’s ability to manage oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction is particularly relevant in the context of enzyme regulation and signal transduction pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can undergo oxidation, leading to the formation of disulfides and other oxidation products. These changes can affect the compound’s reactivity and its interactions with biomolecules. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative damage. At higher doses, the compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range determines the balance between therapeutic and toxic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its conjugation with glutathione, mediated by glutathione S-transferase enzymes. This process facilitates the detoxification and excretion of this compound from the body. Additionally, this compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, this compound can be transported into cells via organic anion transporters, facilitating its intracellular effects. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Additionally, its presence in the endoplasmic reticulum can impact protein folding and secretion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-thiol can be synthesized through several methods:

    Reduction of Thiophene-3-sulfonyl Chloride: This method involves the reduction of thiophene-3-sulfonyl chloride using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield this compound.

    Hydrolysis of Thiophene-3-thioamide: Thiophene-3-thioamide can be hydrolyzed under acidic or basic conditions to produce this compound.

    Direct Thiolation: Direct thiolation of thiophene using thiolating agents like thiourea or hydrogen sulfide (H₂S) can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the reduction of thiophene-3-sulfonyl chloride due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form thiophene-3-sulfonic acid or thiophene-3-sulfinic acid, depending on the oxidizing agent and reaction conditions.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

    Coupling Reactions: this compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are commonly used oxidizing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products:

    Oxidation Products: Thiophene-3-sulfonic acid, thiophene-3-sulfinic acid.

    Substitution Products: Halogenated thiophenes, alkylated thiophenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Thiophene-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Thiophene-3-thiol can be compared with other thiophene derivatives such as thiophene-2-thiol and thiophene-2-carboxylic acid:

    Thiophene-2-thiol: Similar to this compound, but with the thiol group attached to the second carbon atom. It exhibits different reactivity and chemical properties due to the position of the thiol group.

    Thiophene-2-carboxylic Acid: Contains a carboxyl group (-COOH) instead of a thiol group. It has different chemical properties and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of this compound:

  • The position of the thiol group on the third carbon atom of the thiophene ring gives this compound unique chemical properties and reactivity compared to other thiophene derivatives.
  • Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

thiophene-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXHZUTTFLSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064799
Record name 3-Thiophenethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7774-73-4
Record name 3-Thiophenethiol
Source CAS Common Chemistry
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Record name 3-Thiophenethiol
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Record name 3-Thiophenethiol
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Record name 3-Thiophenethiol
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Record name Thiophene-3-thiol
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Record name 3-THIOPHENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main characteristic aroma associated with 3-Thiophenethiol?

A1: 3-Thiophenethiol possesses a potent meaty and cooked aroma. [] This makes it a significant contributor to the overall sensory profile of foods where it is present.

Q2: How does the formation of 3-Thiophenethiol differ in the Maillard reaction when comparing ribose and cysteine as precursors?

A2: Research using isotope labeling reveals distinct formation pathways for 3-Thiophenethiol depending on the precursor. When cysteine is the primary source, all carbon atoms in the 3-Thiophenethiol molecule originate from cysteine itself. [] This contrasts with other sulfur-containing aroma compounds like 2-methyl-3-furanthiol, which primarily derive their carbon skeleton from ribose. []

Q3: Can 3-Thiophenethiol be formed without directly involving ribose in the reaction?

A3: Yes, studies show that 3-Thiophenethiol can be generated through the high-temperature reaction of di(2-thienyl) sulfide with hydrogen sulfide. [] This pathway does not require the presence of ribose, highlighting an alternative route to its formation.

Q4: Is 3-Thiophenethiol found in any specific food products?

A4: 3-Thiophenethiol has been identified as a key aroma compound in thermally degraded orange juice. [] Its presence, along with its dimer bis(2-methyl-3-furyl) disulfide, contributes to undesirable off-flavors in these beverages.

Q5: Are there any known synthetic routes to produce 3-Thiophenethiol?

A5: Yes, one method involves the condensation of 3-Thiophenethiol with methyl 2-bromo-3-nitrothiophene-5-carboxylate. This is followed by a series of steps including reduction, acylation, bromination, and finally ring closure to yield a dithieno[2,3-b : 2′,3′-e]-1,4-thiazine derivative. []

Q6: Does supercritical carbon dioxide (SC-CO2) treatment affect the formation of 3-Thiophenethiol during the Maillard reaction?

A7: While SC-CO2 treatment generally inhibits the formation of many volatile compounds in the Maillard reaction, it enhances the production of certain intermediates and meaty flavor compounds. Among these is 3-Thiophenethiol, which is generated in significantly higher amounts in SC-CO2 treated samples, particularly under alkaline and neutral pH conditions. []

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